1-Butoxy-3-(2-nitro-ethyl)-benzene
Description
1-Butoxy-3-(2-nitro-ethyl)-benzene is a substituted benzene derivative featuring a butoxy group (-OC₄H₉) at the 1-position and a 2-nitroethyl group (-CH₂CH₂NO₂) at the 3-position. This compound combines the aromatic stability of benzene with functional groups that impart distinct electronic and steric properties.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-butoxy-3-(2-nitroethyl)benzene |
InChI |
InChI=1S/C12H17NO3/c1-2-3-9-16-12-6-4-5-11(10-12)7-8-13(14)15/h4-6,10H,2-3,7-9H2,1H3 |
InChI Key |
IEZAVXPRJBMZRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)CC[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be inferred from analogous benzene derivatives and nitro/alkoxy-substituted compounds discussed in the literature. Below is a comparative analysis based on structural and electronic parallels:
1-Butoxy-3-methylbenzene
- Structure : Contains a butoxy group at the 1-position and a methyl group at the 3-position.
- Key Differences : Lacks the nitroethyl substituent, resulting in reduced electron-withdrawing effects and lower polarity compared to 1-Butoxy-3-(2-nitro-ethyl)-benzene.
- Reactivity: Methyl groups are electron-donating, which stabilizes the aromatic ring but reduces electrophilic substitution rates.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a benzamide core with a hydroxydimethylethyl group.
- Key Differences: The amide group introduces hydrogen-bonding capabilities, unlike the nitroethyl or butoxy groups.
Electron-Stimulated Desorption (ESD) Studies on Condensed Benzene
- Substituent Impact : Electron-withdrawing groups (e.g., nitro) increase the likelihood of dissociative electron attachment (DEA) or dipolar dissociation (DD) due to enhanced electron capture cross-sections. This contrasts with electron-donating groups (e.g., butoxy), which may stabilize transient negative ions (TNIs) .
- Thickness Dependence: For nitro-containing compounds, the desorption yield of lighter anionic fragments (e.g., NO₂⁻) is higher than cationic species, a trend likely exacerbated in this compound due to the nitroethyl group’s fragmentation pathways .
Table 1: Comparative Properties of Selected Benzene Derivatives
Recommendations for Future Research
- Synthesis and Characterization : Prioritize the synthesis of this compound using protocols similar to those for 1-Butoxy-3-methylbenzene , followed by NMR, IR, and X-ray crystallography.
- Electron Interaction Studies : Investigate ESD or electron-impact ionization behavior to quantify fragmentation pathways and compare with nitroethyl analogs.
- Computational Modeling : Use density functional theory (DFT) to predict electronic structure, adsorption energetics (e.g., on Pt surfaces), and substituent interactions .
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